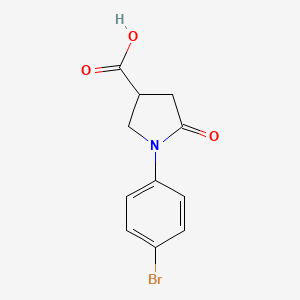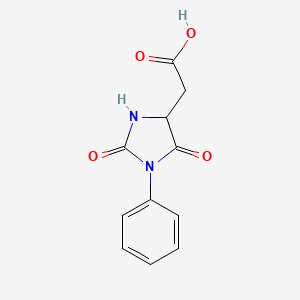
4-Propylcyclohexanol
Übersicht
Beschreibung
4-Propylcyclohexanol is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Flüssigkristallanzeige (LCD)-Herstellung
4-Propylcyclohexanol: ist ein entscheidender Zwischenstoff bei der Synthese von trans-2-(4-Propylcyclohexyl)-1,3-Propandiol, das flüssigkristalline Eigenschaften aufweist . Diese Verbindung wird in großem Umfang bei der Produktion von LCDs verwendet, einem Grundbestandteil moderner elektronischer Geräte. Die effiziente Synthese von cis-4-Propylcyclohexanol, das dann in das trans-Isomer umgewandelt wird, ist entscheidend für die grüne Produktion dieser Displays.
Enzymkatalysierte Biotransformation
Die Verbindung wurde unter Verwendung einer mutierten Alkoholdehydrogenase aus Lactobacillus kefir in Verbindung mit Glukose-Dehydrogenase synthetisiert . Dieser Biotransformationsprozess stellt einen Ansatz der grünen Chemie zur Herstellung von This compound dar, der die Umweltbelastung im Vergleich zu traditionellen chemischen Syntheseverfahren minimiert.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 4-Propylcyclohexanol is the alcohol dehydrogenase enzyme . This enzyme plays a crucial role in the metabolism of alcohols in the body. It catalyzes the conversion of alcohols to aldehydes and ketones, and it is a key player in the breakdown of ethanol in the human body .
Mode of Action
This compound interacts with its target, the alcohol dehydrogenase enzyme, through a process known as biotransformation . In this process, this compound is transformed by the enzyme into a different compound. This transformation is facilitated by the enzyme’s active site, which binds to this compound and catalyzes its conversion .
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of 4-propylcyclohexanone to cis-4-propylcyclohexanol . This conversion is part of a larger pathway that leads to the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol, a compound widely used in the manufacture of liquid crystal displays .
Pharmacokinetics
Given its chemical structure and its interaction with alcohol dehydrogenase, it can be inferred that it is likely metabolized in the liver, like other alcohols, and excreted via the kidneys .
Result of Action
The result of this compound’s action is the production of cis-4-propylcyclohexanol . This compound is an important intermediate in the synthesis of trans-2-(4-propylcyclohexyl)-1,3-propanediol . The production of this intermediate is crucial for the manufacture of liquid crystal displays .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The coupling reaction between the alcohol dehydrogenase and this compound can maintain a high substrate conversion rate at neutral and weakly alkaline conditions . A decrease in the conversion rate was observed when the conditions were too acidic or too alkaline .
Biochemische Analyse
Biochemical Properties
4-Propylcyclohexanol plays a significant role in biochemical reactions, particularly in the reduction processes. It interacts with enzymes such as alcohol dehydrogenases, which catalyze the conversion of alcohols to aldehydes or ketones. In the case of this compound, it is reduced from 4-Propylcyclohexanone by alcohol dehydrogenase enzymes . This interaction is crucial for the synthesis of various intermediates used in the production of liquid crystal displays .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways and gene expression. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as a substrate for alcohol dehydrogenase, which facilitates its conversion to 4-Propylcyclohexanone. This enzymatic reaction involves the transfer of hydrogen atoms, leading to the reduction of the carbonyl group to a hydroxyl group . The compound may also inhibit or activate other enzymes, resulting in changes in cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it may degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxicity studies have indicated that extremely high doses of this compound can cause adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by alcohol dehydrogenase enzymes, which convert it to 4-Propylcyclohexanone. This reaction is part of a larger metabolic network that includes the synthesis and degradation of various cyclohexanol derivatives. The compound’s metabolism can influence the levels of other metabolites and affect overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may be transported by specific binding proteins. The compound’s distribution is influenced by its interactions with cellular transporters and its affinity for different cellular compartments .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. It may be directed to particular organelles through targeting signals or post-translational modifications. The compound’s localization within the cell can influence its interactions with other biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
4-propylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-3-8-4-6-9(10)7-5-8/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPZFPKENDZQEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311691 | |
| Record name | trans-4-Propylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77866-58-1 | |
| Record name | trans-4-Propylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanol, 4-propyl-, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
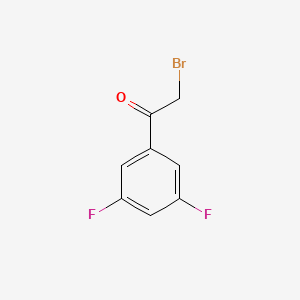
![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)


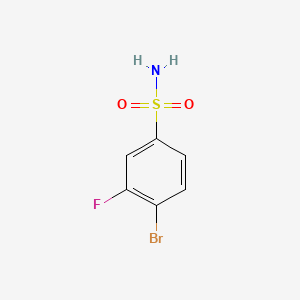
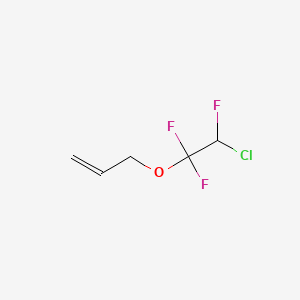
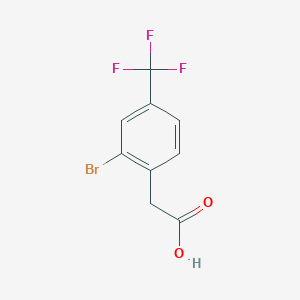

![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)


